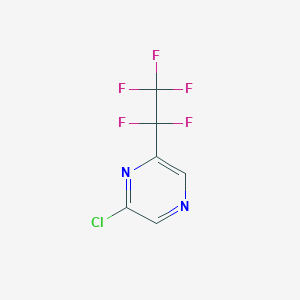

2-Chloro-6-(perfluoroethyl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF5N2/c7-4-2-13-1-3(14-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBCMHLXLIFNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Chloro 6 Perfluoroethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The electron-deficient pyrazine ring is susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of good leaving groups like halogens. thieme-connect.de The SNAr mechanism in pyrazines, similar to other heteroaromatic systems, typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as the Meisenheimer complex. youtube.comnih.gov

The chlorine atom in 2-Chloro-6-(perfluoroethyl)pyrazine serves as a leaving group that can be displaced by a variety of nucleophiles. The strong electron-withdrawing nature of both the pyrazine nitrogens and the perfluoroethyl group activates the chloro-substituted carbon towards nucleophilic attack. Halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding pyridine (B92270) analogues. thieme-connect.de

Common nucleophiles that can displace the chloro group include:

O-Nucleophiles: Alkoxides and hydroxides can react to form the corresponding ethers and pyrazinones.

N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are frequently used to synthesize aminopyrazine derivatives, which are common motifs in pharmaceuticals.

S-Nucleophiles: Thiolates can be employed to introduce sulfur-based functional groups.

The reactions are typically carried out in a suitable solvent, and the reaction conditions (temperature, base) are chosen based on the nucleophilicity of the attacking species and the reactivity of the substrate. For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) derivatives can be achieved using a mild base like potassium carbonate in DMF or potassium phosphate (B84403) in acetonitrile. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines This table presents generalized reactions and does not represent specific data for this compound but illustrates the expected reactivity based on the principles of SNAr on similar structures.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| R-O⁻ (Alkoxide) | 2-Alkoxy-6-(perfluoroethyl)pyrazine | Base (e.g., NaH, K₂CO₃), appropriate solvent (e.g., THF, DMF) |

| R₂NH (Amine) | 2-(Dialkylamino)-6-(perfluoroethyl)pyrazine | Often requires heating, may use a base to trap HCl |

| R-S⁻ (Thiolate) | 2-(Alkylthio)-6-(perfluoroethyl)pyrazine | Base (e.g., NaH, Et₃N), appropriate solvent |

In polysubstituted pyrazines, the position of nucleophilic attack is governed by the electronic and steric effects of the substituents. For unsymmetrical dichloropyrazines, the regioselectivity of the SNAr reaction is highly dependent on the nature of the substituent at the 2-position. researchgate.net

Electron-withdrawing groups (EWGs) at the 2-position direct nucleophilic attack to the 5-position.

Electron-donating groups (EDGs) at the 2-position direct the attack to the 3-position. researchgate.net

In the case of this compound, both the second nitrogen atom and the perfluoroethyl group are strongly electron-withdrawing. This electronic arrangement makes the carbon atom bearing the chlorine highly electrophilic and, in the absence of other leaving groups, the primary site for nucleophilic attack. Computational methods, such as Density Functional Theory (DFT) and analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are powerful tools for predicting the regioselectivity in these reactions. researchgate.netwuxibiology.comwuxiapptec.com For instance, in dichloropyrimidines, if the energy gap between LUMO and LUMO+1 is small (≤ 0.25 eV), contributions from LUMO+1 must be considered to accurately predict the reaction outcome. wuxiapptec.com

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize pyrazine rings. researchgate.net These reactions offer a versatile platform for introducing a wide array of substituents that are not easily accessible through SNAr reactions.

The chloro substituent in this compound makes it a suitable electrophilic partner in various palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the chloropyrazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used methods for creating C-C bonds. researchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of a broad range of functional groups. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyrazine and a terminal alkyne. youtube.com It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This method is invaluable for synthesizing alkynylpyrazines, which are versatile intermediates for further transformations. nih.govsoton.ac.uk

Negishi Coupling: This involves the reaction of the chloropyrazine with an organozinc reagent. It is known for its high reactivity and functional group tolerance. researchgate.net

Stille Coupling: This reaction uses an organotin reagent as the nucleophilic partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound This table provides a general overview of common cross-coupling reactions applicable to the target compound.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Negishi | R-ZnX | Pd(0) or Pd(II) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp) |

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. The regioselectivity of this step is crucial in polyhalogenated systems and is influenced by both electronic and steric factors. baranlab.org

Transmetalation: The organic group from the nucleophilic coupling partner (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The efficiency and selectivity of these reactions are highly dependent on the choice of ligand, solvent, base, and other additives. nih.govyoutube.com For example, in the Sonogashira coupling of diiodopurines, the regioselectivity can be controlled by the nature of the phosphine (B1218219) ligand on the palladium catalyst. rsc.org The oxidative addition step is often rate-determining and its energetics are influenced by the distortion energy of the C-X bond and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. baranlab.org

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.degcwgandhinagar.com The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. libretexts.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atoms are protonated, which further deactivates the ring to an extreme degree. thieme-connect.de

Direct electrophilic substitutions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring. thieme-connect.de For this compound, the deactivating effect is compounded by the presence of the chloro and perfluoroethyl groups, both of which are strongly electron-withdrawing. Therefore, electrophilic aromatic substitution is not a synthetically viable transformation for this compound. Successful electrophilic substitutions on pyrazine systems typically require the presence of strong activating groups or proceed via an N-oxide, neither of which applies to the title compound. thieme-connect.de

Functional Group Transformations of the Perfluoroethyl Moiety

The chemical literature provides limited specific information regarding the functional group transformations of the perfluoroethyl moiety directly on the this compound molecule. While the reactivity of other positions on the pyrazine ring, such as the chloro-substituent, is a subject of broader study in heterocyclic chemistry, direct transformations of the highly stable perfluoroethyl group present a significant synthetic challenge. The inertness of perfluoroalkyl chains is well-documented, stemming from the high strength of the carbon-fluorine bond.

However, general principles of perfluoroalkyl chemistry on aromatic and heterocyclic systems can offer insights into potential, albeit likely challenging, transformations. Research in the broader field of organofluorine chemistry has explored reactions such as hydrodefluorination and nucleophilic substitution on perfluoroalkyl groups, although these are not specifically documented for this compound.

One area of relevant research is the catalytic hydrodefluorination of perfluoroalkyl groups. Studies have shown that highly electrophilic silylium-carborane catalysts can effect the hydrodefluorination of trifluoromethyl and other perfluoroalkyl groups under relatively mild conditions. This type of transformation converts C-F bonds to C-H bonds. While not specifically demonstrated on a pyrazine substrate, this methodology represents a potential avenue for modifying the perfluoroethyl group.

Another potential, though challenging, transformation is nucleophilic substitution of a fluorine atom within the perfluoroethyl group. Generally, such reactions are difficult due to the electron-withdrawing nature of the perfluoroalkyl chain, which deactivates the alpha- and beta-carbons to nucleophilic attack.

It is important to note that without specific experimental data for this compound, any discussion of the reactivity of its perfluoroethyl group remains speculative and based on analogous systems. The electron-withdrawing nature of both the pyrazine ring and the chloro-substituent would further influence the reactivity of the perfluoroethyl group, likely making transformations even more challenging than on simpler aromatic systems.

Further research is required to elucidate the specific reaction pathways and conditions necessary to achieve functional group transformations of the perfluoroethyl moiety on this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Perfluoroethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multidimensional NMR Analysis (¹H, ¹³C, ¹⁹F NMR)

A comprehensive NMR analysis would be essential to confirm the structure of 2-Chloro-6-(perfluoroethyl)pyrazine.

¹H NMR (Proton NMR): This spectrum would be expected to be relatively simple, showing signals only for the two protons on the pyrazine (B50134) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atoms in the ring, and the perfluoroethyl group. The coupling between these two protons would provide information about their relative positions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule (four in the pyrazine ring and two in the perfluoroethyl side chain). The chemical shifts would be highly informative; for instance, the carbon atom bonded to the chlorine would be significantly shifted, as would the carbons adjacent to the nitrogen atoms. The carbons of the perfluoroethyl group would also have characteristic shifts due to the strong influence of the fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum would show signals for the CF₃ and CF₂ groups. The chemical shifts and the coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹³C) would unambiguously confirm the structure of the perfluoroethyl group and its attachment to the pyrazine ring.

A hypothetical data table for the expected NMR shifts is presented below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 8.8 | d | 2-3 | Pyrazine-H |

| ¹H | 8.6 - 8.9 | d | 2-3 | Pyrazine-H |

| ¹³C | ~150 | s | - | C-Cl |

| ¹³C | ~145 | s | - | C-Perfluoroethyl |

| ¹³C | ~140 | d | - | Pyrazine-CH |

| ¹³C | ~142 | d | - | Pyrazine-CH |

| ¹³C | 115 - 125 | qt | ~280, ~35 | -CF₃ |

| ¹³C | 105 - 115 | tq | ~250, ~30 | -CF₂- |

| ¹⁹F | ~ -80 | t | ~5-10 | -CF₃ |

| ¹⁹F | ~ -110 | q | ~5-10 | -CF₂- |

Elucidation of Regioisomeric Purity

For a compound like this compound, a key aspect of its synthesis is to ensure that the desired regioisomer has been formed exclusively or is purified from other possible isomers (e.g., 2-Chloro-5-(perfluoroethyl)pyrazine). High-field NMR is the definitive method for this determination. The presence of a single set of peaks in the ¹H, ¹³C, and ¹⁹F NMR spectra, corresponding to one specific isomeric structure, would confirm the high regioisomeric purity of the sample. Any minor peaks could indicate the presence of impurities or other regioisomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of the precise molecular formula.

For this compound (C₆H₂ClF₅N₂), the expected exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). A comparison of the experimentally measured exact mass with the theoretically calculated mass would confirm the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom in the molecule.

| Parameter | Expected Value |

| Molecular Formula | C₆H₂ClF₅N₂ |

| Calculated Exact Mass ([M]⁺) | 231.9826 |

| Calculated Exact Mass ([M+H]⁺) | 232.9904 |

Vibrational Spectroscopy (IR and Raman) for Characteristic Functional Group Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are useful for identifying specific functional groups.

IR Spectroscopy: Would be expected to show characteristic absorption bands for C-Cl stretching, C-F stretching (which are typically very strong), and the vibrations of the pyrazine ring (C=N and C=C stretching).

Raman Spectroscopy: Would also show bands for the pyrazine ring vibrations and the perfluoroalkyl chain. Often, symmetric vibrations that are weak in the IR spectrum are strong in the Raman spectrum, providing complementary information.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyrazine Ring Stretching (C=N, C=C) | 1400-1600 | IR, Raman |

| C-F Stretching | 1100-1300 | IR (Strong) |

| C-H Bending (out-of-plane) | 800-900 | IR |

| C-Cl Stretching | 600-800 | IR, Raman |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Crystallographic Parameters and Bond Metrics

The analysis would yield a set of crystallographic parameters that define the unit cell of the crystal. Furthermore, it would provide precise measurements of all bond lengths and angles within the molecule. This data would confirm the planarity of the pyrazine ring and the geometry of the perfluoroethyl substituent. It would also reveal how the molecules pack in the solid state, highlighting any non-covalent interactions such as halogen bonding or π-π stacking.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-N, C-C, C-F). |

| Bond Angles (°) | Angles between adjacent bonds. |

Computational and Theoretical Investigations of 2 Chloro 6 Perfluoroethyl Pyrazine

Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides indispensable tools for predicting the reactivity and selectivity of novel molecules in the absence of extensive experimental data. For 2-Chloro-6-(perfluoroethyl)pyrazine, theoretical investigations, primarily using Density Functional Theory (DFT), can elucidate its electronic structure and forecast its behavior in chemical reactions. researchgate.net DFT has become a prevalent method for gaining atomic-level insights into the electronic structure, energetics, and reactivity of pyrazine (B50134) derivatives and other heterocyclic systems. researchgate.netnih.gov By solving the Kohn-Sham equations, DFT can calculate the ground-state electronic density and energy, which allows for the evaluation of key reactivity descriptors. researchgate.net

The reactivity of this compound is fundamentally governed by the electronic properties of the pyrazine ring and the influence of its two powerful electron-withdrawing substituents: a chloro group and a perfluoroethyl group. The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly amplified by the attached substituents.

The chloro group is a well-understood electron-withdrawing group. The perfluoroethyl group (-CF₂CF₃) exerts a much stronger electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. Studies on other perfluorinated aromatic compounds have shown that fluorine atoms effectively withdraw electron density from the aromatic π-cloud, which can create a "π-hole" and render the ring system a strong Lewis acid. nih.gov The combined influence of these two groups makes the pyrazine ring in this molecule exceptionally electron-poor, which strongly deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic attack.

Table 1: Predicted Global Reactivity Descriptors for this compound Note: The following data are hypothetical values based on theoretical principles for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available. The calculations would typically be performed at a DFT level such as B3LYP/6-31+G.* bohrium.com

| Descriptor | Predicted Value (eV) | Implication |

| HOMO Energy | -8.5 | Low electron-donating capability |

| LUMO Energy | -3.0 | High electron-accepting capability |

| HOMO-LUMO Gap | 5.5 | High kinetic stability, but prone to react with nucleophiles |

| Electrophilicity Index (ω) | 3.5 | Strong electrophilic character |

For this compound, an MEP map would be expected to show a significant region of positive electrostatic potential (electron deficiency) across the pyrazine ring, making it a target for nucleophiles. The most likely reaction pathway is a nucleophilic aromatic substitution (SNAr), where a nucleophile attacks one of the carbon atoms and displaces a leaving group.

The positions on the pyrazine ring are activated towards nucleophilic attack by the electron-withdrawing substituents. The carbon atom bonded to the chlorine atom (C2) is a prime site for substitution, as chloride is an excellent leaving group in SNAr reactions. The powerful electron-withdrawing effect of the perfluoroethyl group at the C6 position would further activate the entire ring, but especially the C2 and C5 positions, for nucleophilic attack. Therefore, a nucleophile is predicted to selectively attack the C2 position, leading to the displacement of the chloride ion.

Table 2: Predicted Site Selectivity for Nucleophilic Attack on this compound

| Ring Position | Predicted Reactivity | Rationale |

| C2 | Very High | Bonded to a good leaving group (Cl⁻); activated by both ring nitrogens and the C6-perfluoroethyl group. chemrxiv.org |

| C3 | Low | Activated by ring nitrogens and the C6-perfluoroethyl group, but lacks a leaving group. |

| C5 | Moderate | Activated by ring nitrogens and the C6-perfluoroethyl group, but lacks a leaving group. |

| C6 | Very Low | Bonded to a very poor leaving group (perfluoroethyl anion); site is sterically hindered. |

These computational predictions provide a robust framework for understanding the likely chemical behavior of this compound, guiding synthetic efforts and further investigation into its properties.

Synthetic Utility and Potential Applications in Advanced Materials and Chemical Synthesis

2-Chloro-6-(perfluoroethyl)pyrazine as a Versatile Building Block in Organic Synthesis

This compound is a prized component in the synthetic chemist's toolkit due to the distinct reactivity of its substituents. The electron-deficient nature of the pyrazine (B50134) ring, amplified by the powerful inductive effect of the perfluoroethyl group, makes the chlorine atom highly susceptible to nucleophilic aromatic substitution. mdpi.com This reactivity allows for the straightforward introduction of a wide array of functional groups.

Furthermore, the chloro-substituent enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com These reactions are cornerstones of modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The stability of the perfluoroethyl group under these conditions ensures that the core fluorinated structure remains intact throughout the synthetic sequence. This dual reactivity makes it an adaptable precursor for constructing diverse and complex molecular architectures. researchgate.netamanote.com

Below is a table summarizing the key synthetic transformations possible with this building block, by analogy with similarly substituted pyrazines. mdpi.com

| Reaction Type | Reagent/Catalyst | Resulting Structure | Significance |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted pyrazine with new C-N, C-O, or C-S bond | Direct functionalization, building complexity. nih.gov |

| Suzuki Coupling | Boronic acids / Pd catalyst | Aryl- or vinyl-substituted pyrazine | Formation of C-C bonds, creating biaryl systems. mdpi.com |

| Sonogashira Coupling | Terminal alkynes / Pd, Cu catalysts | Alkynyl-substituted pyrazine | Introduction of C-C triple bonds for further elaboration. mdpi.com |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Amino-substituted pyrazine | Formation of C-N bonds with a wide range of amines. mdpi.com |

| Kumada-Corriu Coupling | Grignard reagents / Ni or Fe catalyst | Alkyl- or aryl-substituted pyrazine | Formation of C-C bonds with alkyl or aryl groups. nih.gov |

Development of Novel Fluorinated Heterocyclic Compounds with Tailored Properties

The synthesis of novel fluorinated heterocyclic compounds is a major focus of contemporary chemical research due to their widespread applications in pharmaceuticals and advanced materials. mdpi.comunipa.it The presence of fluorine can enhance metabolic stability, improve receptor binding affinity, and modify electronic properties. unipa.it this compound is an ideal starting material for this purpose.

Through nucleophilic substitution and metal-catalyzed cross-coupling reactions, the chlorine atom can be replaced to generate a library of new derivatives. nih.gov For instance, reacting it with various amines can produce a series of 2-amino-6-(perfluoroethyl)pyrazines, which are scaffolds of interest in medicinal chemistry. nih.gov Similarly, coupling with different boronic acids via the Suzuki reaction can yield a range of 2-aryl-6-(perfluoroethyl)pyrazines, allowing for the fine-tuning of the molecule's electronic and photophysical properties. mdpi.com These strategies enable the rational design of compounds with specific, tailored characteristics for targeted applications. nih.govresearchgate.net

The table below showcases examples of novel compounds synthesized from analogous chloropyrazine precursors.

| Starting Material | Reaction | Product Class | Potential Properties/Applications |

| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | Nucleophilic Substitution with amines | N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | Antibacterial and anticancer agents. nih.gov |

| 2-Chloro-5-trifluoromethoxypyrazine | Suzuki Coupling with phenylboronic acid | 2-Phenyl-5-trifluoromethoxypyrazine | Modified electronic properties, intermediates for materials science. mdpi.com |

| 2-Chloro-5-trifluoromethoxypyrazine | Kumada-Corriu Coupling with Grignard reagents | 2-Alkyl-5-trifluoromethoxypyrazines | Compounds with potential unique odor properties. mdpi.com |

| 2,5-Dibromopyrazine | Suzuki-Miyaura Coupling with 3-borylindole | Pyrazine bisindole | Precursor to natural products with potential therapeutic value. nih.gov |

Role in the Synthesis of Ligands for Catalysis

Pyrazine derivatives are effective ligands in coordination chemistry, capable of binding to metal centers through their nitrogen lone pairs to form stable complexes. rsc.org These complexes can exhibit significant catalytic activity. The strategic placement of electron-donating or electron-withdrawing groups on the pyrazine ring allows for the precise modulation of the electronic environment around the metal center, thereby influencing the catalyst's reactivity and efficiency. rsc.org

This compound serves as a precursor for sophisticated, non-innocent ligands. The perfluoroethyl group's strong electron-withdrawing nature makes the pyrazine ring a redox-active component, capable of accepting and stabilizing electrons during a catalytic cycle. This property is crucial for multielectron transformations, such as the hydrogen evolution reaction. rsc.org The chlorine atom provides a reactive handle to either anchor the ligand to a surface or to introduce other functional groups that can further tune the ligand's steric and electronic properties. rsc.orgrsc.org

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The pyrazine core is a recognized pharmacophore found in numerous clinically approved drugs and agrochemicals. nih.govbiosynce.com Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biosynce.comnih.gov The incorporation of a perfluoroethyl group can enhance the lipophilicity and metabolic stability of a potential drug candidate, improving its pharmacokinetic profile. mdpi.com

Consequently, this compound is a key intermediate for accessing these valuable molecules. sigmaaldrich.comarkema.com Synthetic routes often involve an initial substitution or coupling reaction at the chloro position to introduce a biologically relevant moiety. nih.gov For example, its reaction with substituted amines or piperazines can lead to compounds with potential therapeutic activity. biosynce.comnih.gov The versatility of this building block allows for the rapid generation of diverse compound libraries for high-throughput screening in drug and agrochemical discovery programs. nih.govnih.gov

Conclusion and Future Perspectives in 2 Chloro 6 Perfluoroethyl Pyrazine Research

Summary of Key Research Findings and Methodological Advancements

Research into halogenated and perfluoroalkylated pyrazines has led to significant advancements in synthetic chemistry. The introduction of a perfluoroalkyl group, such as the perfluoroethyl group in the target molecule, is known to significantly impact the electronic properties of the pyrazine (B50134) ring, making it more electron-deficient. This, in turn, influences its reactivity, particularly towards nucleophilic substitution.

Methodological advancements in the synthesis of similar compounds often involve cross-coupling reactions and direct C-H functionalization. For instance, palladium-catalyzed cross-coupling reactions are a well-established tool for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. While specific examples for 2-Chloro-6-(perfluoroethyl)pyrazine are scarce, the reactivity of the chloro-substituent is expected to be suitable for such transformations.

Table 1: General Methodologies Applicable to the Synthesis and Functionalization of Halogenated Perfluoroalkyl Pyrazines

| Methodology | Description | Potential Application for this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro group by a nucleophile. The electron-withdrawing perfluoroethyl group enhances the reactivity of the pyrazine ring towards nucleophilic attack. | Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a wide range of functional groups at the 2-position. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the chloro-substituent with a boronic acid or ester. | Formation of a C-C bond at the 2-position, allowing for the introduction of aryl, heteroaryl, or alkyl groups. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between the chloro-substituent and an amine. | A versatile method for the synthesis of 2-amino-6-(perfluoroethyl)pyrazine derivatives. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of the chloro-substituent with a terminal alkyne. | Introduction of alkynyl moieties, which can serve as versatile handles for further transformations. |

| Direct C-H Perfluoroalkylation | Introduction of a perfluoroalkyl group onto a pyrazine ring via a C-H activation strategy. | While the target compound is already perfluoroalkylated, this methodology is crucial for the synthesis of related compounds and highlights the ongoing development in the field. rsc.org |

Identification of Open Questions and Future Research Avenues in Synthesis and Reactivity

Despite the general understanding of pyrazine chemistry, several open questions and promising research avenues exist for this compound.

Optimized Synthesis: A key area for future research is the development of a high-yielding and scalable synthesis of this compound. While general methods for the synthesis of halogenated pyrazines exist, a dedicated study to optimize the conditions for the introduction of the perfluoroethyl group would be highly valuable.

Reactivity Profiling: A systematic investigation into the reactivity of the chloro-substituent is needed. This would involve studying a wide range of nucleophilic substitution and cross-coupling reactions to fully map out its synthetic utility. Of particular interest would be the comparison of its reactivity to other halogenated pyrazines, to quantify the effect of the perfluoroethyl group.

Regioselectivity: For reactions on the pyrazine ring itself (e.g., further functionalization), understanding the regioselectivity of these transformations is crucial. The directing effects of the existing chloro and perfluoroethyl substituents need to be experimentally determined and rationalized through computational studies.

Derivatization and Library Synthesis: The development of a diverse library of derivatives based on the this compound scaffold would be a significant step towards exploring its potential applications in medicinal chemistry and materials science.

Emerging Trends in Perfluoroalkylated N-Heterocycle Chemistry

The chemistry of perfluoroalkylated N-heterocycles is a rapidly evolving field, driven by the unique properties that perfluoroalkyl groups impart. Several emerging trends are relevant to the future of this compound research:

Late-Stage Functionalization: There is a growing interest in methods that allow for the introduction of perfluoroalkyl groups at a late stage in a synthetic sequence. This approach provides rapid access to a variety of complex molecules for biological screening.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This technology could be applied to the functionalization of this compound in novel ways.

Flow Chemistry: The use of continuous flow reactors for the synthesis of fluorinated compounds is gaining traction. Flow chemistry can offer improved safety, efficiency, and scalability for reactions involving hazardous reagents or intermediates.

Focus on Sustainability: There is an increasing emphasis on developing greener and more sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy-efficient processes. researchgate.net

Broader Impact and Significance of Halogenated Perfluoroalkyl Pyrazine Chemistry

The study of halogenated perfluoroalkyl pyrazines, including this compound, has a significant broader impact. The presence of both a halogen and a perfluoroalkyl group on the pyrazine ring creates a unique chemical entity with potential applications in several fields:

Medicinal Chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities. researchgate.net The introduction of fluorine and perfluoroalkyl groups can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, this compound could serve as a valuable building block for the synthesis of new pharmaceuticals.

Agrochemicals: Many successful pesticides and herbicides contain halogenated N-heterocyclic cores. The unique properties of perfluoroalkyl groups could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Fluorinated organic molecules are used in a variety of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The rigid, electron-deficient nature of the this compound core could make it a useful component in the design of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(perfluoroethyl)pyrazine, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted nucleophilic substitution is a high-efficiency method for synthesizing chloro-pyrazine derivatives. For example, 2-chloro-6-(cyclopentyloxy)pyrazine was synthesized via microwave heating (50°C, 10 min) using NaH as a base and THF as a solvent, achieving quantitative yields . Adapting this approach, the perfluoroethyl group could be introduced via a similar nucleophilic substitution, with fluorinated amines or alcohols as nucleophiles. Solvent polarity and catalyst selection (e.g., Pd/C for cross-coupling) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : NMR is essential for tracking perfluoroethyl group incorporation, while and NMR resolve pyrazine ring protons and carbons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., Cl and F signatures).

- X-ray Crystallography : Resolves stereoelectronic effects of the perfluoroethyl group on pyrazine ring planarity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the C–Cl bond. Purity (>95%) should be verified via HPLC with a C18 column (acetonitrile/water mobile phase). Stability studies under varying pH (4–9) and temperature (25–40°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How does the electron-withdrawing perfluoroethyl group influence the pyrazine ring’s reactivity in cross-coupling reactions?

- Methodological Answer : The perfluoroethyl group increases the electrophilicity of the pyrazine ring, enhancing reactivity in Suzuki-Miyaura couplings. For instance, graphite-conjugated pyrazines with electron-withdrawing substituents show 70-fold higher catalytic activity in oxygen reduction reactions . Density functional theory (DFT) calculations can model charge distribution to predict regioselectivity in substitutions .

Q. What strategies improve selectivity for 5-HT2C receptors in pyrazine-based ligands?

- Methodological Answer : Structural analogs like MK 212 (a 2-chloro-6-piperazinylpyrazine derivative) achieve 5-HT2C selectivity via steric hindrance from the perfluoroethyl group, which reduces off-target binding to 5-HT2A (IC₅₀ = 28 nM vs. 420 nM). Docking studies using homology models of 5-HT2C receptors can optimize substituent placement .

Q. How do molecular dynamics simulations explain the solvent-dependent conformational changes in this compound?

- Methodological Answer : A 24-mode Hamiltonian model, as applied to pyrazine’s S₁/S₂ excited states, can simulate solvent effects. Simulations in polar solvents (e.g., water) show increased torsional strain in the perfluoroethyl group due to hydrophobic interactions, while nonpolar solvents (e.g., hexane) stabilize planar conformations .

Q. What analytical methods resolve chiral impurities in this compound synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and CD detection separates enantiomers. For example, methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate derivatives were analyzed using hexane/isopropanol gradients (90:10) at 1.0 mL/min .

Q. How can researchers identify and mitigate byproducts in large-scale synthesis?

- Methodological Answer :

- Byproduct Analysis : LC-MS/MS detects chlorinated dimers or dehalogenated products.

- Process Optimization : Reduce dimerization via slow addition of reagents (e.g., perfluoroethylamine) and low temperatures (0–5°C).

- Case Study : 2-Chloro-6-(cyclopentyloxy)pyrazine synthesis minimized side products using microwave-controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.